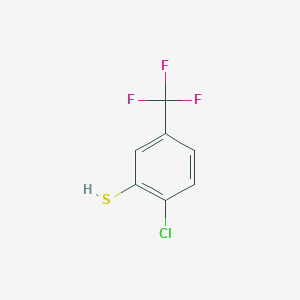![molecular formula C23H23NO4 B6232496 3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid CAS No. 2353701-90-1](/img/no-structure.png)
3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Attached to this ring is a cyclopropyl group (a three-carbon ring), a carboxylic acid group (-COOH), and a fluorenylmethoxy carbonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the attachment of the cyclopropyl group, and the attachment of the fluorenylmethoxy carbonyl group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring structures. The fluorenyl group is a large, polycyclic aromatic structure, which could potentially engage in pi-pi stacking interactions with other aromatic compounds. The pyrrolidine ring is a secondary amine, which could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The carboxylic acid group could potentially be deprotonated to form a carboxylate anion, or it could react with amines to form amides. The fluorenyl group, being an aromatic system, might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the carboxylic acid group suggests that it would be polar and could potentially form hydrogen bonds. The large fluorenyl group could contribute to significant hydrophobic character .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid involves the protection of the amine group, followed by the formation of the pyrrolidine ring, and then the introduction of the fluorenyl group. The final step involves the deprotection of the amine group and the carboxylic acid group.", "Starting Materials": [ "Cyclopropylamine", "Diethyl malonate", "9H-Fluorene", "Methanesulfonyl chloride", "Triethylamine", "Sodium hydride", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Protection of the amine group with methanesulfonyl chloride and triethylamine in chloroform", "Addition of diethyl malonate to the protected amine group in the presence of sodium hydride in DMF", "Formation of the pyrrolidine ring by heating the intermediate with acetic anhydride and pyridine", "Introduction of the fluorenyl group by reacting the pyrrolidine intermediate with 9H-fluorene and sodium hydride in DMF", "Deprotection of the amine group with hydrochloric acid in methanol", "Deprotection of the carboxylic acid group with sodium hydroxide in water", "Isolation of the final product by extraction with ethyl acetate and purification by column chromatography" ] } | |
Numéro CAS |
2353701-90-1 |
Nom du produit |
3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
Formule moléculaire |
C23H23NO4 |
Poids moléculaire |
377.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



